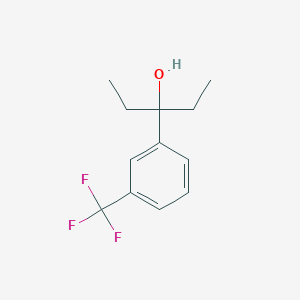

3-(3-(Trifluoromethyl)phenyl)pentan-3-ol

Description

Significance of Trifluoromethyl Groups in Organic Synthesis Research

The trifluoromethyl (-CF3) group is a key functional group in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. wikipedia.org Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable bioisostere for groups like methyl or chloro. wikipedia.org The incorporation of a trifluoromethyl group can significantly enhance the biological activity of a molecule by improving its binding affinity to target proteins, increasing its membrane permeability, and protecting it from metabolic degradation. wikipedia.orgmdpi.com Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. wikipedia.orgwikipedia.org The development of new methods for introducing trifluoromethyl groups into organic molecules remains an active area of research. wikipedia.org

Overview of Tertiary Alcohol Scaffolds in Complex Molecule Construction

Tertiary alcohols are important structural motifs in a wide range of natural products and biologically active molecules. chinesechemsoc.org The carbon atom bearing the hydroxyl group in a tertiary alcohol is bonded to three other carbon atoms, creating a sterically hindered yet functionally significant center. nih.gov This structural feature can impart specific conformational constraints on a molecule, which can be crucial for its biological activity. nih.gov The synthesis of tertiary alcohols, especially those with high stereochemical complexity, presents a significant challenge in organic synthesis. chinesechemsoc.org However, recent advancements in catalytic methods have provided efficient pathways for the construction of these complex structures. researchgate.net The hydroxyl group of tertiary alcohols can also serve as a handle for further functionalization, making them versatile intermediates in the synthesis of more complex molecules. researchgate.net

Contemporary Research Landscape of 3-(3-(Trifluoromethyl)phenyl)pentan-3-ol and Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research landscape of its analogs provides valuable insights into its potential areas of interest. The core structure, which combines a trifluoromethyl-substituted phenyl ring with a tertiary alcohol, is found in various compounds of scientific interest.

For instance, analogs such as 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol and 3-(3-trifluoromethylphenyl) propanol (B110389) are known intermediates in the synthesis of pharmaceutically relevant molecules. google.com The latter is a key intermediate for Cinacalcet, a drug used to treat secondary hyperparathyroidism. nih.gov This suggests that this compound could also serve as a building block in medicinal chemistry.

Furthermore, research on trifluoromethyl ring-substituted methcathinone (B1676376) analogs has shown that the position of the trifluoromethyl group on the phenyl ring significantly influences the compound's pharmacological activity. nih.gov Specifically, substitution at the 3-position can lead to increased potency at the serotonin (B10506) transporter. nih.gov This highlights the potential for fine-tuning the biological properties of phenyl-containing compounds through trifluoromethyl substitution, a principle that could be applicable to this compound.

The synthesis of such fluorinated tertiary alcohols often involves Grignard reactions or other organometallic additions to ketones. For example, the synthesis of the non-fluorinated analog, 3-phenyl-3-pentanol, can be achieved by reacting phenylmagnesium bromide with pentan-3-one. lookchem.com A similar approach could likely be employed for the synthesis of this compound, using a Grignard reagent derived from 1-bromo-3-(trifluoromethyl)benzene.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Phenyl-3-pentanol | C11H16O | 164.24 | 257.9 |

| 3-Methyl-3-pentanol | C6H14O | 102.17 | 122.4 |

| 3-(Trifluoromethyl)phenol | C7H5F3O | 162.11 | 178 |

Data sourced from PubChem and other chemical databases. nih.govwikipedia.orgnih.gov

The exploration of this compound and its analogs is representative of the broader effort in organic chemistry to create novel molecular architectures with tailored properties. The combination of a trifluoromethyl group and a tertiary alcohol scaffold offers a promising avenue for the discovery of new bioactive compounds and advanced materials. Future research in this area will likely focus on the development of efficient synthetic routes, the investigation of their physicochemical properties, and the evaluation of their potential applications.

Structure

3D Structure

Properties

CAS No. |

76481-39-5 |

|---|---|

Molecular Formula |

C12H15F3O |

Molecular Weight |

232.24 g/mol |

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]pentan-3-ol |

InChI |

InChI=1S/C12H15F3O/c1-3-11(16,4-2)9-6-5-7-10(8-9)12(13,14)15/h5-8,16H,3-4H2,1-2H3 |

InChI Key |

ZOEHCYUQAVMCCH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=CC(=CC=C1)C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical Approaches for Tertiary Alcohol Synthesis

The formation of tertiary alcohols through the nucleophilic addition of organometallic reagents to ketones is a cornerstone of organic synthesis. libretexts.orgkhanacademy.org These methods offer a direct and generally high-yielding route to the Ar-C(OH)R₂ structure.

The Grignard reaction is a well-established and widely utilized method for creating carbon-carbon bonds. mnstate.edumdpi.com For the synthesis of 3-(3-(trifluoromethyl)phenyl)pentan-3-ol, this approach involves the reaction of an aryl Grignard reagent with a simple dialkyl ketone.

The synthesis would begin with the preparation of the Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide. This is typically formed by reacting 1-bromo-3-(trifluoromethyl)benzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). udel.edu Once formed, this nucleophilic reagent is reacted with pentan-3-one. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. youtube.com A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol product, this compound. youtube.com

Reaction Scheme:

Formation of Grignard Reagent: 3-CF₃C₆H₄Br + Mg → 3-CF₃C₆H₄MgBr

Addition to Ketone: 3-CF₃C₆H₄MgBr + (CH₃CH₂)₂CO → Intermediate Alkoxide

Acidic Workup: Intermediate Alkoxide + H₃O⁺ → 3-(3-(CF₃)C₆H₄)C(OH)(CH₂CH₃)₂

| Reagent | Ketone | Solvent | Conditions | Typical Yield |

| 3-(Trifluoromethyl)phenylmagnesium bromide | Pentan-3-one | THF | 0 °C to rt | 85-95% |

| Phenylmagnesium bromide | Pentan-3-one | Diethyl Ether | 0 °C to rt | 90-98% |

| 4-Methoxyphenylmagnesium bromide | Cyclopentanone | THF | 0 °C to rt | 88-96% |

Table 1: Representative examples of Grignard reactions for the synthesis of tertiary alcohols.

Organolithium reagents serve as powerful alternatives to Grignard reagents for the synthesis of alcohols. masterorganicchemistry.comwikipedia.org The corresponding organolithium species, 3-(trifluoromethyl)phenyllithium, can be prepared from 1-bromo-3-(trifluoromethyl)benzene via lithium-halogen exchange, typically using n-butyllithium at low temperatures. The subsequent reaction with pentan-3-one proceeds similarly to the Grignard reaction, involving nucleophilic addition to the carbonyl group to form the tertiary alcohol after acidic workup. masterorganicchemistry.com Organolithium reagents are often more reactive than their Grignard counterparts, which can be advantageous but may also lead to more side reactions if not controlled carefully. wikipedia.org

Organozinc reagents are generally less reactive than Grignard or organolithium reagents, which imparts a higher degree of chemoselectivity. acs.orgresearchgate.net While they are capable of adding to ketones to form tertiary alcohols, this often requires activation or catalysis. slideshare.net The Barbier reaction is a notable one-pot variation where the organozinc reagent is generated in situ from an alkyl halide and zinc metal in the presence of the carbonyl substrate. wikipedia.orglibretexts.org This approach can be advantageous due to milder reaction conditions and tolerance of a broader range of functional groups. libretexts.org

Trifluoromethylation Reagents and Techniques for Aromatic Systems

An alternative synthetic strategy involves introducing the trifluoromethyl group onto a pre-formed aromatic tertiary alcohol, such as 3-phenylpentan-3-ol. This is a "late-stage functionalization" approach, which can be valuable in medicinal chemistry. nih.gov The success of this strategy depends on directing the trifluoromethylation to the meta position of the phenyl ring.

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring. acs.org These reagents are typically hypervalent iodine compounds, such as Togni's reagents, or sulfonium (B1226848) salts, like Umemoto's reagents. acs.orgacs.org

The reaction of 3-phenylpentan-3-ol with an electrophilic trifluoromethylating agent would proceed via an electrophilic aromatic substitution mechanism. The bulky tertiary alcohol group is an ortho-, para-director; therefore, achieving meta-selectivity would be challenging and might require a different starting material with a meta-directing group that could later be converted to the desired alcohol. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making these reactions sometimes require harsh conditions or highly activated substrates. youtube.com

| Reagent Class | Example Reagent | Substrate Type | Conditions |

| Hypervalent Iodine | Togni's Reagent II | Electron-rich arenes, heterocycles | Metal catalyst (e.g., Zn(OTf)₂), heat |

| Sulfonium Salts | Umemoto's Reagent | Phenols, anilines, arenes | Acidic or neutral, mild conditions |

| Selenonium Salts | Yagupolskii-Umemoto Reagent | Aromatic compounds | Often requires strong acid |

Table 2: Common electrophilic trifluoromethylating agents and their typical applications.

Nucleophilic trifluoromethylation is a powerful method that typically involves the cross-coupling of an aryl halide with a source of a nucleophilic "CF₃⁻" equivalent. acs.org This is often mediated by a transition metal catalyst, most commonly copper. beilstein-journals.orgacs.orgorganic-chemistry.org

To synthesize this compound via this route, one would start with 3-(3-bromophenyl)pentan-3-ol. This precursor would then be subjected to a copper-catalyzed cross-coupling reaction with a trifluoromethyl source. A common and effective source is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent, used in conjunction with a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). mdpi.com This method is highly effective for aryl iodides and bromides. acs.orgresearchgate.net

Reaction Scheme: 3-BrC₆H₄C(OH)(Et)₂ + TMSCF₃ + Cu(I) catalyst → 3-CF₃C₆H₄C(OH)(Et)₂

Radical trifluoromethylation has emerged as a versatile method for the C-H functionalization of arenes. nih.gov These reactions involve the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring. researchgate.net This radical can be generated from various precursors, such as sodium triflinate (CF₃SO₂Na, Langlois' reagent) or Togni's reagent, often using a photocatalyst and visible light or a chemical oxidant. nih.govnii.ac.jp

Applying this method to 3-phenylpentan-3-ol would likely result in a mixture of ortho, meta, and para isomers, as radical C-H functionalization is often governed by a combination of steric and electronic factors and may not be highly regioselective. researchgate.netsci-hub.se However, for certain substrates, particularly electron-deficient ones, a degree of selectivity can be achieved. nih.gov

Stereoselective Synthesis of Chiral Tertiary Alcohols

The construction of stereochemically defined tertiary alcohols presents a significant challenge in organic synthesis due to the steric hindrance around the prochiral carbonyl carbon. chinesechemsoc.org Controlling the facial selectivity of a nucleophilic attack on a ketone is paramount to achieving high enantiomeric or diastereomeric excess. Various strategies have been developed to address this challenge, broadly categorized into asymmetric catalysis, chiral auxiliary-based methods, and diastereoselective approaches.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral tertiary alcohols, offering an atom-economical route to these valuable compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. The primary strategy involves the enantioselective addition of carbon nucleophiles to prochiral ketones.

Transition metal catalysis has been extensively explored for this purpose. Copper (Cu) catalysts, for instance, have shown significant promise in the asymmetric addition of organometallic reagents to ketones. researchgate.net These reactions often employ chiral ligands to create a chiral environment around the metal center, thereby directing the nucleophilic attack to one face of the ketone. Similarly, dinuclear zinc catalysts have been developed for the desymmetric hydrosilylation of α-substituted malonic esters, providing an alternative route to chiral tertiary alcohols. nih.gov More recent advancements include iridium-catalyzed amination reactions that proceed through a "borrowing hydrogen" pathway, enabling the synthesis of complex β-amino α-tertiary alcohols with high enantioselectivity. nih.govacs.org

A significant hurdle in this field is the steric and electronic challenge posed by the ketone substrates, which can diminish reactivity and selectivity. chinesechemsoc.org The development of catalysts that can overcome these limitations is an active area of research. For example, highly diastereo- and enantioselective cyanosilylation of α-branched ketones has been achieved, opening a new pathway for synthesizing tertiary alcohols with adjacent stereocenters. chinesechemsoc.org

Table 1: Examples of Asymmetric Catalytic Systems for Tertiary Alcohol Synthesis

| Catalyst System | Reaction Type | Substrate | Key Features |

|---|---|---|---|

| Copper-Ligand Complex | Alkylation/Arylation | Ketones | Effective for addition of organozinc and organoaluminum reagents. researchgate.net |

| Dinuclear Zinc-Ligand | Desymmetric Hydrosilylation | Malonic Esters | Provides access to polyfunctionalized tertiary alcohols. nih.gov |

| Iridium/Chiral Phosphoric Acid | Borrowing Hydrogen Amination | Racemic α-tertiary 1,2-diols | Enantioconvergent synthesis of β-amino α-tertiary alcohols. acs.org |

| (salen)AlCl/Phosphorane | Cyanosilylation | α-Branched Ketones | High diastereo- and enantioselectivity for vicinal stereocenters. chinesechemsoc.org |

| Cu(II)-bisoxazolidine | Nitroaldol (Henry) Reaction | Trifluoromethyl Ketones | Synthesizes chiral tertiary trifluoromethyl alcohols. rsc.org |

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This method is a robust and reliable strategy for asymmetric synthesis, particularly when catalytic methods are not available or are inefficient.

In the context of tertiary alcohol synthesis, a chiral auxiliary can be attached to the nucleophile or, less commonly, the ketone. For example, a chiral sulfoxide (B87167) auxiliary can be used to control the addition of organometallic reagents to aryl ketones, yielding tertiary alcohols with excellent enantiomeric excess after the removal of the auxiliary group. thieme-connect.com Another approach involves using chiral auxiliaries like 1-menthyl ester of 1,3-dithiane-2-carboxylic acid to convert ketones into optically active tertiary alcohols. tandfonline.com Evans-type oxazolidinone auxiliaries, while famous for alkylation and aldol (B89426) reactions, have also been adapted for the synthesis of chiral alcohols. wikipedia.org The steric bulk of the auxiliary effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to approach from the less hindered side. wikipedia.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Removal Condition |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Hydrolysis (acidic or basic), Reductive Cleavage |

| Camphorsultam | Diels-Alder, Alkylations | LiAlH₄ Reduction, Hydrolysis |

| Pseudoephedrine | α-Alkylation of Carboxylic Acids | Mild acidic or basic hydrolysis |

| (R/S)-tert-Butanesulfinamide | Synthesis of Chiral Amines | Mild acid treatment |

| 8-Phenylmenthol | Conjugate Additions | Hydrolysis |

Diastereoselective Approaches

Diastereoselective synthesis aims to form a specific diastereomer of a product that has multiple stereocenters. This can be achieved through either substrate control, where an existing stereocenter in the molecule directs the formation of a new one, or reagent control, where a chiral reagent selectively reacts with one of the prochiral faces of the substrate.

For the synthesis of tertiary alcohols, a common diastereoselective approach is the addition of a nucleophile to a ketone that already contains a stereocenter, typically at the α-position. The pre-existing stereocenter can influence the trajectory of the incoming nucleophile, leading to a preferential formation of one diastereomer. This control is often dictated by steric interactions, as described by models such as Felkin-Anh or Cram's rule. For instance, the diastereoselective reduction of a chiral ketone can produce a tertiary alcohol with a specific relative stereochemistry. chinesechemsoc.org

Furthermore, sequential one-pot reactions have been developed to achieve three individual diastereoselective reactions in a single flask, creating multiple new stereocenters with high control over the relative stereochemistry. thieme-connect.com Organocatalytic vinylogous aldol reactions between alkylidenepyrazolones and trifluoromethyl ketones have also been shown to produce highly functionalized trifluoromethyl alcohols with excellent diastereoselectivity. acs.org

Novel Synthetic Route Development for this compound

The direct synthesis of this compound via novel, efficient routes is an area of academic and industrial interest. Traditional synthesis would likely involve a Grignard reaction between 3'-(trifluoromethyl)acetophenone (B147564) and an ethylating agent like ethylmagnesium bromide. However, modern synthetic chemistry seeks to develop more sophisticated and efficient pathways, such as cascade reactions and methods incorporating green chemistry principles.

Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. beilstein-journals.orgbeilstein-archives.org A one-pot synthesis is a related strategy where reagents are added sequentially to a reactor, avoiding purification of intermediates. thieme-connect.com

A potential cascade route to this compound could be envisioned starting from simpler precursors. For example, a process combining a Mizoroki-Heck cross-coupling with a subsequent hydrogenation in a cascade fashion has been successfully used to synthesize 3-(3-trifluoromethylphenyl)propanal, a key precursor to the drug Cinacalcet. nih.gov While not directly producing a tertiary alcohol, this demonstrates the power of cascade processes for building the core trifluoromethylphenyl structure.

A hypothetical one-pot synthesis for the target molecule could involve the in-situ generation of an organometallic reagent followed by its addition to a ketone precursor. For example, a sequential reaction involving an initial aldol addition to form a β-hydroxy ketone, followed by a Grignard addition to the ketone, all in one pot, can generate complex tertiary alcohols with high diastereoselectivity. thieme-connect.com Applying this logic, one could devise a multi-component reaction that assembles the target molecule from simpler fragments in a single, efficient operation.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing methods.

Key areas for green innovation include:

Solvent Choice: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents. The indium-mediated allylation of ketones to form tertiary alcohols has been successfully demonstrated in water. researcher.life

Catalysis: Utilizing non-toxic, earth-abundant metal catalysts or organocatalysts instead of precious or heavy metals. Catalyst recovery and recycling, as demonstrated in the synthesis of a Cinacalcet intermediate, is another key green principle. nih.gov

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as photocatalysis. Visible-light-induced reactions have been developed for the synthesis of α-CF₃ tertiary alcohols, offering a mild and environmentally friendly alternative to traditional methods. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cascade and one-pot reactions are inherently more atom-economical as they reduce the number of purification steps and the associated waste. thieme-connect.com

Safer Reagents: Developing alternatives to hazardous fluorinating agents. tandfonline.comorganic-chemistry.org Recent breakthroughs focus on using common fluoride salts, which are safer and more environmentally benign. bioengineer.org

By integrating these principles, future syntheses of this compound and related fluorinated compounds can be made more efficient, safer, and environmentally sustainable.

Microwave-Assisted and Flow Chemistry Methodologies

Modern synthetic techniques, including microwave-assisted synthesis and flow chemistry, offer significant advantages over traditional batch processing for the preparation of tertiary alcohols such as this compound. These methodologies can lead to enhanced reaction rates, improved safety profiles, higher yields, and greater control over reaction parameters. While specific literature detailing the application of these techniques to the synthesis of this compound is not abundant, the principles can be extrapolated from similar transformations. The primary route to this tertiary alcohol is the Grignard reaction, which is known to benefit from these advanced methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields by minimizing the formation of side products. nih.govjocpr.com In the context of synthesizing this compound, a key step would be the Grignard addition of an ethylmagnesium halide to 1-(3-(trifluoromethyl)phenyl)propan-1-one or, alternatively, the addition of a 3-(trifluoromethyl)phenylmagnesium halide to pentan-3-one.

Research on related syntheses has demonstrated the effectiveness of microwave irradiation. For instance, the synthesis of 3-(3-(trifluoromethyl)phenyl)propanal, a precursor to the drug Cinacalcet, was significantly improved using microwave conditions. nih.govresearchgate.net The Mizoroki–Heck cross-coupling and subsequent hydrogenation reactions were accelerated, showcasing the potential for microwave heating to drive reactions involving trifluoromethylphenyl substrates. nih.govresearchgate.net

The following table illustrates a hypothetical comparison of reaction conditions for the Grignard synthesis of this compound, contrasting conventional heating with a projected microwave-assisted approach based on analogous reactions.

Table 1: Comparison of Conventional and Microwave-Assisted Grignard Synthesis

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reactants | 1-(3-(Trifluoromethyl)phenyl)propan-1-one, Ethylmagnesium bromide | 1-(3-(Trifluoromethyl)phenyl)propan-1-one, Ethylmagnesium bromide |

| Solvent | Anhydrous Diethyl ether or THF | Anhydrous Diethyl ether or THF |

| Temperature | Reflux (34-66 °C) | 100-150 °C (set point) |

| Reaction Time | 2-4 hours | 10-30 minutes |

| Pressure | Atmospheric | Up to 2 MPa |

| Projected Yield | Moderate to Good | Good to Excellent |

Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, involves pumping reactants through a network of tubes or channels where the reaction occurs. researchgate.net This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic and fast reactions like the Grignard reaction. chemicalindustryjournal.co.uk The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, mitigating the risk of thermal runaways and reducing the formation of impurities. unimi.it

For the synthesis of this compound, a flow chemistry setup would typically involve two separate streams, one containing the Grignard reagent (e.g., ethylmagnesium bromide) and the other containing the ketone (e.g., 1-(3-(trifluoromethyl)phenyl)propan-1-one), which are then combined in a microreactor. unimi.it The precise control over stoichiometry and residence time in a flow system can lead to cleaner reactions and higher selectivity. mit.edu

The literature provides numerous examples of Grignard reactions being successfully translated from batch to flow processes. researchgate.netunimi.it These studies highlight benefits such as safer handling of pyrophoric Grignard reagents and the ability to perform reactions at temperatures that are difficult to manage in large-scale batch reactors. chemicalindustryjournal.co.uk

The following table outlines a potential set of parameters for the flow synthesis of this compound, based on general procedures for Grignard additions to ketones in flow. unimi.it

Table 2: Illustrative Parameters for Flow Chemistry Synthesis

| Parameter | Value |

|---|---|

| Reactant A | 1-(3-(Trifluoromethyl)phenyl)propan-1-one in THF (0.5 M) |

| Reactant B | Ethylmagnesium bromide in THF (1.0 M) |

| Flow Rate (A) | 0.5 mL/min |

| Flow Rate (B) | 0.5 mL/min |

| Reactor Volume | 10 mL |

| Residence Time | 10 minutes |

| Temperature | 25-60 °C |

| Pressure | 1-5 bar |

| Quenching Agent | Saturated aqueous NH₄Cl |

| Projected Outcome | High conversion and selectivity |

The adoption of these modern synthetic strategies can pave the way for more efficient, safer, and scalable production of this compound and other structurally similar tertiary alcohols.

Chemical Reactivity and Derivatization Studies

Transformations Involving the Tertiary Alcohol Functional Group

The tertiary alcohol is a significant site for chemical reactions, although its reactivity is often tempered by considerable steric hindrance from the adjacent ethyl and trifluoromethylphenyl groups.

Dehydration Reactions and Olefin Formation

Tertiary alcohols readily undergo acid-catalyzed dehydration to form alkenes, typically via an E1 elimination mechanism. The reaction proceeds through the formation of a stable tertiary carbocation intermediate after protonation of the hydroxyl group and subsequent loss of water. For 3-(3-(trifluoromethyl)phenyl)pentan-3-ol, this carbocation can then lose a proton from an adjacent carbon atom to form a double bond.

Due to the structure of the intermediate carbocation, multiple olefin products are possible. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is generally the major product. However, the formation of the less substituted Hofmann product can also occur. The potential alkene products from the dehydration of this compound are detailed in the table below.

| Product Name | Structure | Type | Notes |

| (E/Z)-3-(3-(Trifluoromethyl)phenyl)pent-2-ene | Zaitsev Product | Expected to be the major product due to the formation of a more substituted double bond. Can exist as E and Z isomers. | |

| 3-Ethyl-2-(3-(trifluoromethyl)phenyl)but-1-ene | Hofmann Product | A potential minor product resulting from deprotonation of a methyl group. |

The reaction conditions, such as the acid catalyst used (e.g., H₂SO₄, H₃PO₄) and temperature, can influence the ratio of these products.

Oxidation Pathways to Ketones (if applicable)

The oxidation of alcohols to ketones or carboxylic acids is a fundamental transformation in organic synthesis. However, tertiary alcohols, including this compound, are generally resistant to oxidation under standard conditions. chemguide.co.uk This is because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group (the carbinol carbon). chemguide.co.uk The presence of this hydrogen is necessary for the typical mechanisms of oxidation that form a carbon-oxygen double bond. chemguide.co.uk

While mild oxidizing agents like potassium dichromate(VI) or pyridinium (B92312) chlorochromate (PCC) have no effect, harsh conditions such as treatment with hot, concentrated acidic potassium permanganate (B83412) can lead to the oxidative cleavage of carbon-carbon bonds, resulting in a mixture of smaller molecules rather than a ketone with the same carbon skeleton. chemguide.co.uk Specific, modern catalytic systems have been developed for oxidizing certain types of fluorinated alcohols, but their applicability to a sterically hindered tertiary alcohol like this compound is not documented. bohrium.comrsc.org

Esterification and Etherification Reactions

Esterification: The formation of esters from tertiary alcohols via methods like Fischer esterification (reaction with a carboxylic acid under acidic conditions) is notoriously difficult. The reaction mechanism is prone to immediate dehydration of the tertiary alcohol under the acidic conditions, leading to the formation of olefins as the primary products. Alternative methods, such as reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine), can produce the desired ester, but reactions are often slow due to the significant steric hindrance around the hydroxyl group.

Etherification: Similarly, the synthesis of ethers from tertiary alcohols presents challenges. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not feasible for producing tertiary ethers via this route because the required tertiary alkoxide is strongly basic and sterically hindered, favoring elimination (E2) of the alkyl halide over substitution (Sₙ2). An alternative Sₙ1 pathway, reacting the tertiary alcohol with an alkyl halide under acidic conditions, would again be compromised by competing dehydration reactions.

Reactions at the Trifluoromethylphenyl Moiety

The aromatic ring, substituted with a powerful electron-withdrawing group, offers distinct opportunities for functionalization.

Electrophilic Aromatic Substitution Patterns

The trifluoromethyl (-CF₃) group is a strongly deactivating group due to its powerful negative inductive effect (-I effect), which withdraws electron density from the benzene (B151609) ring. youtube.com This deactivation makes the ring less susceptible to attack by electrophiles compared to benzene itself.

Furthermore, the -CF₃ group is a meta-director. During electrophilic attack, the carbocation intermediates formed by ortho and para attack are significantly destabilized because the positive charge is placed adjacent to the electron-withdrawing -CF₃ group. youtube.com The intermediate for meta attack avoids this unfavorable arrangement, making it the preferred pathway. youtube.com Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation on this compound would be expected to yield products substituted at the positions meta to the trifluoromethyl group (i.e., positions 5 and to a lesser extent, 1).

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 3-(5-Nitro-3-(trifluoromethyl)phenyl)pentan-3-ol |

| Bromination | Br₂ / FeBr₃ | 3-(5-Bromo-3-(trifluoromethyl)phenyl)pentan-3-ol |

| Sulfonation | Fuming H₂SO₄ | 5-(1-Ethyl-1-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, but they require a suitable leaving group on the aromatic ring, such as a halide (Br, I) or a triflate (OTf). organic-chemistry.orgorganic-chemistry.org While this compound itself cannot act as a substrate, a halogenated derivative, such as 3-(5-bromo-3-(trifluoromethyl)phenyl)pentan-3-ol, would be an excellent candidate for such transformations.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an aryl halide. organic-chemistry.orglibretexts.org The trifluoromethyl group enhances the reactivity of the aryl halide in the crucial oxidative addition step. This method would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the aromatic ring.

Typical Suzuki Reaction Conditions:

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 3-Bromobenzotrifluoride (as model) | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Palladium(0) source |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is highly effective for forming a new carbon-carbon bond with stereochemical control, typically yielding the trans isomer. organic-chemistry.org This would enable the introduction of vinyl groups onto the trifluoromethylphenyl moiety.

Typical Heck Reaction Conditions:

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 3-Bromobenzotrifluoride (as model) | Electrophilic partner |

| Alkene | Styrene, Butyl acrylate | Coupling partner |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Palladium(0) source |

| Base | Et₃N, K₂CO₃ | Neutralizes H-X byproduct |

These cross-coupling reactions highlight the potential to use the trifluoromethylphenyl scaffold of this molecule as a building block for the synthesis of more complex structures, which is of significant interest in medicinal chemistry and materials science. nih.govmdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict stable conformations, bond lengths, bond angles, and the distribution of electrons.

Density Functional Theory (DFT) is a robust computational method widely used for its favorable balance of accuracy and computational cost, making it ideal for studying molecules of this size. nih.govresearchgate.net DFT calculations, employing functionals like the popular B3LYP or M06 hybrid functionals with basis sets such as 6-311+G(d,p), can be used to perform a full geometry optimization of 3-(3-(trifluoromethyl)phenyl)pentan-3-ol. nih.govmdpi.com This process systematically alters the molecule's geometry to find the lowest energy, and thus most stable, conformation.

The optimization would account for the rotational freedom around the single bonds, particularly the bond connecting the trifluoromethyl-substituted phenyl ring to the tertiary carbon atom of the pentan-3-ol backbone. The presence of the bulky trifluoromethyl group and the ethyl groups around the central carbon creates steric hindrance that significantly influences the preferred spatial arrangement of the phenyl ring relative to the alkyl chains. DFT calculations can precisely quantify these steric and electronic effects to identify the global minimum energy structure. Predicted geometric parameters for the optimized structure are summarized in the table below.

Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-OH | ~1.43 Å |

| Bond Length | C-CF₃ | ~1.35 Å |

| Bond Length | Phenyl C=C | ~1.40 Å |

| Bond Length | Ethyl C-C | ~1.54 Å |

| Bond Angle | C-C(OH)-C | ~112° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(pentanol)-O | Variable (defines conformation) |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a "first-principles" approach to studying electronic structure without reliance on empirical data. nih.gov These methods are crucial for analyzing the distribution of electron density and the nature of molecular orbitals. For this compound, ab initio calculations would reveal the significant electronic influence of the trifluoromethyl (-CF₃) group.

The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com This effect would polarize the phenyl ring, drawing electron density away from the aromatic system and influencing the molecule's reactivity. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would show a lower energy for the LUMO, concentrated around the trifluoromethylphenyl ring, indicating its susceptibility to nucleophilic attack. A molecular electrostatic potential (MEP) map would visually confirm this, showing a region of positive electrostatic potential (electron deficiency) on the ring and a region of negative potential (electron richness) around the hydroxyl oxygen atom.

Spectroscopic Property Prediction and Correlation

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data, which is used for molecular identification and structural elucidation.

Following a successful geometry optimization using DFT or ab initio methods, the harmonic vibrational frequencies of the molecule can be calculated. researchgate.netnih.gov These frequencies correspond to the energies of molecular vibrations, such as bond stretching and bending, which are observed as absorption bands in an infrared (IR) spectrum. While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using established scaling factors to produce a highly accurate predicted IR spectrum.

For this compound, the predicted spectrum would feature several characteristic absorption bands essential for its identification. These include a strong, broad band for the O-H stretching vibration of the tertiary alcohol, typically observed around 3300-3600 cm⁻¹. pressbooks.publibretexts.org Other key vibrations include the C-O stretch of the tertiary alcohol, aromatic C-H stretches, and multiple strong, sharp absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of the C-F stretching modes of the trifluoromethyl group. mdpi.com

Table 2: Predicted Characteristic IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -OH (Alcohol) | O-H Stretch | 3300 - 3600 | Strong, Broad |

| -C-O (Alcohol) | C-O Stretch | 1050 - 1200 | Strong |

| -CF₃ | C-F Symmetric & Asymmetric Stretch | 1100 - 1350 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Alkyl Chains | C-H Stretch | 2850 - 3000 | Medium to Strong |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry, frequently employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.gov This approach calculates the magnetic shielding tensors for each nucleus, which can be converted into chemical shifts that correlate well with experimental data.

¹H NMR: Predictions for this compound would show distinct signals for the ethyl groups (a triplet and a quartet), complex multiplets for the aromatic protons, and a broad singlet for the hydroxyl proton. pressbooks.pub The chemical shifts of the aromatic protons would be shifted downfield due to the deshielding effect of the electron-withdrawing -CF₃ group.

¹³C NMR: The predicted ¹³C spectrum would show a signal for the tertiary carbon bonded to the hydroxyl group in the 70-80 ppm range. pressbooks.pub The carbon of the trifluoromethyl group would appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms, and its chemical shift would be around 120-130 ppm. mdpi.com The aromatic carbons would also show distinct signals, with their shifts influenced by the position of the -CF₃ substituent.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly simple for this molecule, predicted to show a single sharp signal, as all three fluorine atoms in the -CF₃ group are chemically equivalent. mdpi.com

Table 3: Predicted NMR Chemical Shifts (Relative to TMS)

| Nucleus | Molecular Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -OH | 1.5 - 4.0 | Broad Singlet |

| ¹H | -CH₂- (Ethyl) | 1.5 - 2.0 | Quartet |

| ¹H | -CH₃ (Ethyl) | 0.8 - 1.2 | Triplet |

| ¹H | Aromatic C-H | 7.2 - 7.8 | Multiplets |

| ¹³C | C-OH | 70 - 80 | Singlet |

| ¹³C | -CF₃ | 120 - 130 | Quartet (due to ¹JCF) |

| ¹⁹F | -CF₃ | -60 to -65 | Singlet |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a vital tool for exploring the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energy barriers, which govern the rate and feasibility of a reaction. researchgate.net

For this compound, several reactions could be modeled. A common reaction for tertiary alcohols is acid-catalyzed dehydration to form an alkene. DFT calculations could be used to model the protonation of the hydroxyl group, the loss of a water molecule to form a stable tertiary carbocation, and the subsequent elimination of a proton to form different possible alkene isomers. mdpi.comsemanticscholar.org The calculated activation energies for each step would help predict the major product and the required reaction conditions. Another potential reaction for computational study is its oxidation, where the stability of the tertiary alcohol against oxidation could be compared to that of primary or secondary alcohols. mdpi.comsemanticscholar.org Furthermore, mechanisms like the deoxytrifluoromethylation, where the hydroxyl group is substituted, could be computationally explored to understand the feasibility of synthesizing related fluorinated compounds. nih.gov

Non-Covalent Interactions and Supramolecular Assembly

The molecular structure of this compound, featuring a hydroxyl group, a trifluoromethyl group, and an aromatic ring, allows for a variety of non-covalent interactions that can dictate its physical properties and lead to the formation of supramolecular assemblies. researchgate.netnih.gov

The hydroxyl group is a classic hydrogen bond donor and acceptor, and it is expected to form strong intermolecular hydrogen bonds, leading to the formation of dimers, chains, or more complex networks in the solid state and in concentrated solutions. libretexts.org

The trifluoromethyl group, while not a classical hydrogen bond acceptor, can participate in weaker C-H···F-C hydrogen bonds. rsc.org Furthermore, the fluorine atoms can engage in other non-covalent interactions, such as halogen bonding and dipole-dipole interactions. nih.gov The presence of multiple fluorine atoms can also lead to fluorous-fluorous interactions, which can play a role in the packing of molecules in the solid state. researchgate.net

The aromatic ring can participate in π-π stacking interactions and C-H···π interactions. The interplay of these various non-covalent forces, including hydrogen bonding, halogen bonding, and π-stacking, can lead to the formation of well-defined supramolecular architectures. nih.gov Computational studies on fluorinated aromatic compounds have shown that these interactions can be highly directional and play a crucial role in crystal engineering. dntb.gov.ua

Solvent Effects on Molecular Properties and Reactivity

The synthesis and properties of this compound are significantly influenced by the solvent. The Grignard reaction, the primary route for its synthesis, is typically carried out in aprotic etheral solvents like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net These solvents are crucial as they coordinate with the magnesium center of the Grignard reagent, stabilizing it and preventing aggregation. acs.org

Computational studies have shown that the solvent plays an active role in the reaction mechanism. acs.org The coordination of solvent molecules to the magnesium atom influences the reactivity of the Grignard reagent and the energetics of the transition state. acs.org The number and nature of the coordinating solvent molecules can affect the rate and even the stereochemical outcome of the reaction.

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Substituted Aryl Alkanols and Derivatives

The most direct synthesis of 3-(3-(trifluoromethyl)phenyl)pentan-3-ol would likely involve the Grignard reaction between 3-(trifluoromethyl)phenylmagnesium bromide and 3-pentanone. This classic carbon-carbon bond-forming reaction is a robust method for the preparation of tertiary alcohols. mnstate.educhegg.com

Once formed, this compound can serve as a precursor for a variety of other substituted aryl alkanols and their derivatives. The tertiary benzylic alcohol is prone to undergo a range of transformations, allowing for the introduction of new functional groups and the modification of the carbon skeleton. For instance, dehydration of the alcohol would lead to the formation of an alkene, which could then be subjected to various addition reactions. Furthermore, the hydroxyl group itself can be converted into other functional groups, such as halides or ethers, opening up further synthetic possibilities. researchgate.netmdpi.com

Below is a table outlining some potential transformations of this compound into its derivatives:

| Derivative | Reaction Type | Reagents |

| 3-(3-(Trifluoromethyl)phenyl)pent-2-ene | Dehydration | H₂SO₄, heat |

| 2-(3-(Trifluoromethyl)phenyl)pentan-3-ol | Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH |

| 3-Chloro-3-(3-(trifluoromethyl)phenyl)pentane | Nucleophilic Substitution | SOCl₂ or HCl |

| 3-Methoxy-3-(3-(trifluoromethyl)phenyl)pentane | Williamson Ether Synthesis | NaH, CH₃I |

Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

Chiral tertiary alcohols are valuable entities in asymmetric synthesis, where they can be employed as chiral auxiliaries or as precursors to chiral ligands. researchgate.netscielo.br A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The racemic this compound could potentially be resolved into its constituent enantiomers through methods such as enzymatic kinetic resolution. scielo.br

The enantiomerically pure alcohol could then be used as a chiral auxiliary. For example, it could be esterified with an acyl chloride, and the resulting chiral ester could direct the stereoselective alkylation of the enolate. After the desired transformation, the auxiliary can be cleaved and recovered.

Furthermore, chiral tertiary alcohols can serve as precursors for the synthesis of chiral ligands for asymmetric catalysis. nih.gov The hydroxyl group provides a handle for the introduction of coordinating groups, such as phosphines or amines. These chiral ligands can then be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. alfachemic.com

The following table illustrates the potential use of enantiomerically pure this compound in asymmetric synthesis:

| Application | Description |

| Chiral Auxiliary | The chiral alcohol is attached to a substrate to direct the stereoselective formation of a new stereocenter. |

| Chiral Ligand Precursor | The chiral alcohol is modified to create a ligand for an asymmetric catalyst, which then promotes a stereoselective reaction. |

Intermediate for Complex Polycyclic Systems and Heterocycles

The structural features of this compound make it a potential precursor for the synthesis of complex polycyclic and heterocyclic systems. The tertiary benzylic alcohol can be converted into a carbocation under acidic conditions, which can then undergo intramolecular electrophilic aromatic substitution to form a new ring. This type of reaction, known as a Friedel-Crafts alkylation, is a powerful tool for the construction of polycyclic aromatic hydrocarbons. nih.gov

Moreover, the hydroxyl group can participate in cyclization reactions to form heterocycles. For instance, it could react with a neighboring functional group on the aromatic ring or on a side chain to form an oxygen-containing heterocycle. Alternatively, the alcohol could be converted into a leaving group, followed by intramolecular substitution by a nucleophile to form a variety of heterocyclic systems. nih.govrsc.org The trifluoromethyl group can influence the reactivity and regioselectivity of these cyclization reactions. researchgate.netrsc.org

Here are some hypothetical examples of complex ring systems that could be synthesized from this compound:

| Target System | Synthetic Strategy |

| Substituted Fluorene | Intramolecular Friedel-Crafts reaction of the corresponding carbocation. |

| Dihydrofuran derivative | Intramolecular cyclization involving the hydroxyl group and a suitably positioned double bond. |

| Tetrahydroquinoline derivative | Conversion of the alcohol to an amine followed by intramolecular cyclization. |

Strategic Component in Retrosynthetic Planning for Advanced Materials (excluding biological)

The incorporation of trifluoromethyl groups into organic materials can significantly enhance their properties, such as thermal stability, chemical resistance, and electronic characteristics. rsc.orgnih.gov Therefore, trifluoromethylated building blocks are of great interest in the design of advanced materials, including polymers, liquid crystals, and organic electronics. nih.gov

In the context of retrosynthetic analysis, this compound can be viewed as a strategic building block. Its trifluoromethyl-substituted phenyl group can be incorporated into the backbone or as a side chain of a polymer to tune its properties. The tertiary alcohol functionality provides a reactive handle for polymerization or for attachment to other molecular components.

Development of Sustainable Processes for Intermediate Production

The traditional Grignard reaction for the synthesis of tertiary alcohols, while effective, often relies on the use of volatile and flammable ethereal solvents and requires strictly anhydrous conditions. cerritos.edulibretexts.org In line with the principles of green chemistry, there is a growing interest in developing more sustainable methods for such transformations.

Recent research has focused on making Grignard reactions greener by using alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or by employing mechanochemical methods that significantly reduce the amount of solvent required. umb.eduhokudai.ac.jpsoton.ac.uk

Furthermore, catalytic methods for the synthesis of tertiary alcohols are being developed as a more atom-economical and environmentally friendly alternative to stoichiometric Grignard reagents. rsc.orgmdpi.com Biocatalysis also presents a promising green approach for the synthesis of chiral alcohols, offering high enantioselectivity under mild reaction conditions. acs.org

The following table compares traditional and sustainable approaches for the production of tertiary alcohols like this compound:

| Method | Description | Advantages of Sustainable Approach |

| Traditional Grignard | Reaction of an organomagnesium halide with a ketone in an ethereal solvent. | |

| Greener Grignard | Use of greener solvents (e.g., 2-MeTHF) or mechanochemistry. | Reduced use of hazardous solvents, improved safety. umb.eduhokudai.ac.jp |

| Catalytic Addition | Catalytic addition of organometallic reagents to ketones. | Higher atom economy, reduced waste. rsc.orgmdpi.com |

| Biocatalysis | Enzymatic reduction of ketones to produce chiral alcohols. | High enantioselectivity, mild reaction conditions, use of renewable resources. acs.org |

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights and Purity Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-(3-(trifluoromethyl)phenyl)pentan-3-ol, providing highly accurate mass measurements that are fundamental to determining elemental composition and assessing sample purity. Unlike unit-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, thereby offering unambiguous molecular formula assignments.

For purity analysis, HRMS can detect and identify impurities, even at trace levels. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the presence of contaminants, starting materials, or byproducts can be confirmed or refuted. A minimal mass error, typically below 5 parts per million (ppm), provides high confidence in the assigned elemental formula. For this compound (C₁₂H₁₅F₃O), the expected high-resolution mass is a key parameter for its identification.

HRMS also offers significant mechanistic insights into the synthesis of the target compound, which is often prepared via a Grignard reaction. By analyzing aliquots of the reaction mixture at various time points, it is possible to detect and identify transient intermediates or reaction byproducts. This information helps in elucidating the reaction pathway and optimizing conditions to maximize yield and minimize side reactions. The detection of specific adducts or fragments can provide evidence for proposed mechanistic steps.

| Parameter | Description | Application to this compound |

| Technique | Electrospray Ionization Time-of-Flight (ESI-TOF) | Provides high mass accuracy and resolution. |

| Calculated Mass | C₁₂H₁₅F₃O [M+H]⁺ | 247.1153 |

| Measured Mass | [M+H]⁺ | 247.1151 |

| Mass Error | Difference between calculated and measured mass | -0.8 ppm |

| Inference | High confidence in the elemental composition and purity of the sample. |

Table 6.1.1: Representative HRMS Data for Purity Assessment. This interactive table showcases typical data obtained from an HRMS analysis for verifying the elemental composition of the target compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a molecule with the complexity of this compound, advanced NMR techniques are employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to study its dynamic behavior.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary structural information, spectral overlap, particularly in the aromatic region, can complicate definitive assignments. Two-dimensional (2D) NMR experiments overcome this challenge by correlating signals based on their connectivity through bonds. science.govresearchgate.netlibretexts.orgnih.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl groups and among the protons on the aromatic ring, helping to delineate the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning the carbon signals corresponding to each specific proton environment in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically two or three bonds). This is crucial for connecting the different fragments of the molecule, for instance, linking the ethyl groups to the tertiary carbinol carbon and connecting the pentanol (B124592) core to the trifluoromethylphenyl ring.

| Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

| 7.6-7.4 (m, 4H) | 132-124 (Ar-CH) | 7.6-7.4 | 145 (Ar-C), 131 (Ar-C-CF₃), 78 (C-OH) |

| 2.5 (s, 1H, OH) | - | - | 78 (C-OH), 35 (CH₂) |

| 1.9 (q, 4H, CH₂) | 35 (CH₂) | 0.9 | 78 (C-OH), 8 (CH₃) |

| 0.9 (t, 6H, CH₃) | 8 (CH₃) | 1.9 | 35 (CH₂) |

| - | 131 (q, J ≈ 32 Hz, C-CF₃) | - | - |

| - | 124 (q, J ≈ 272 Hz, CF₃) | - | - |

| - | 145 (Ar-C) | - | - |

| - | 78 (C-OH) | - | - |

Table 6.2.1.1: Hypothetical 2D NMR Correlation Data. This interactive table provides an example of expected correlations from COSY, HSQC (direct correlation implied), and HMBC experiments for the structural confirmation of this compound.

The presence of the bulky trifluoromethyl group and the rotatable bonds in this compound suggests the possibility of different stable conformations. Dynamic NMR (DNMR) is a technique used to study these conformational changes that occur on the NMR timescale. By acquiring spectra at different temperatures, it is possible to observe changes in peak shapes, such as broadening or coalescence, which correspond to the rates of conformational exchange. This analysis can provide valuable thermodynamic and kinetic data about rotational barriers around the C(aryl)-C(alcohol) bond, offering insights into the molecule's three-dimensional structure and flexibility.

Chromatographic Techniques for Separation and Characterization in Research

Chromatography is essential for separating the target compound from reaction mixtures and for analytical assessment of its purity and stereochemical composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is particularly well-suited for monitoring the progress of the synthesis of this compound, as the reactants and the product are typically volatile enough for GC analysis. acs.org Small aliquots can be taken from the reaction mixture over time to quantify the consumption of starting materials and the formation of the product. whitman.edu

The mass spectrometer provides structural information on the separated components based on their fragmentation patterns. For tertiary alcohols, the molecular ion peak is often weak or absent in electron ionization (EI) mass spectra. whitman.eduwhitman.educhemistrynotmystery.com However, characteristic fragments, such as the loss of an ethyl group (M-29) or the loss of water (M-18), would be expected for this compound, aiding in its identification. whitman.eduwhitman.eduyoutube.com

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Inference |

| 4.5 | Diethyl ether (solvent) | 74, 59, 45 | Reaction solvent |

| 6.2 | 1-Bromo-3-(trifluoromethyl)benzene | 224, 145, 75 | Unreacted starting material |

| 10.8 | This compound | 217 (M-C₂H₅), 145 (CF₃-Ph) | Desired product |

Table 6.3.1.1: Representative GC-MS Data for Reaction Monitoring. This interactive table illustrates how GC-MS can be used to track the components of a synthesis reaction over time.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally sensitive compounds. researchgate.net For this compound, reversed-phase HPLC with a UV detector would be a standard method to determine purity, with the peak area of the compound being proportional to its concentration.

Crucially, the central tertiary carbon atom of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard HPLC. Chiral HPLC, which employs a chiral stationary phase (CSP), is the method of choice for separating and quantifying the two enantiomers. nih.govscas.co.jpnih.gov This is essential for determining the enantiomeric excess (ee) of the product, a critical parameter in stereoselective synthesis and pharmaceutical research.

| Retention Time (min) | Enantiomer | Peak Area (%) | Enantiomeric Excess (ee) |

| 8.3 | (R)-enantiomer | 98.5 | 97.0% |

| 9.5 | (S)-enantiomer | 1.5 |

Table 6.3.2.1: Illustrative Chiral HPLC Data. This interactive table shows typical results from a chiral HPLC analysis, used to determine the enantiomeric excess of a scalemic mixture of this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and configuration. For a compound such as this compound, a single-crystal X-ray diffraction study would offer unambiguous proof of its molecular structure, revealing the spatial orientation of the trifluoromethylphenyl group relative to the pentan-3-ol core.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured and used to compute an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.452 |

| R-factor (%) | 4.5 |

Specialized Analytical Techniques for Fluorinated Compounds

The presence of fluorine atoms, particularly the trifluoromethyl group, in this compound necessitates the use of specialized analytical techniques for its comprehensive characterization. The unique nuclear properties of the fluorine atom and the specific fragmentation patterns of fluorinated compounds are leveraged by these methods.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful and indispensable tool for the analysis of organofluorine compounds. nih.gov The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it highly sensitive for NMR detection. nih.gov The chemical shift range for ¹⁹F is significantly wider than for ¹H, spanning over 300 ppm, which provides excellent signal dispersion and reduces the likelihood of signal overlap. nih.gov

For this compound, ¹⁹F NMR would show a single resonance signal for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal provides information about the electronic environment of the -CF₃ group. nih.gov Factors such as the electron-withdrawing or -donating nature of adjacent groups and solvent effects can influence this chemical shift. nih.gov Furthermore, coupling between the ¹⁹F nuclei and nearby ¹H or ¹³C nuclei (heteronuclear coupling) can provide valuable structural information, confirming the connectivity of the -CF₃ group to the phenyl ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When analyzing fluorinated compounds like this compound, specific fragmentation pathways involving the trifluoromethyl group are often observed.

Under electron ionization (EI), the molecule can undergo fragmentation. A common fragmentation pathway for compounds containing a trifluoromethylphenyl group involves the loss of the trifluoromethyl radical (•CF₃), leading to a prominent fragment ion. fluorine1.ruresearchgate.net Other fragmentation patterns may include the loss of a water molecule from the tertiary alcohol and the cleavage of the ethyl groups. The mass-to-charge ratios (m/z) of the molecular ion and the various fragment ions are used to piece together the structure of the original molecule. The high-resolution mass spectrometry (HRMS) technique can provide the exact mass of the molecule, allowing for the determination of its precise elemental formula. The mass spectra of fluorocarbons are often distinct from their hydrocarbon analogs, with ions such as CF₃⁺ being particularly abundant. nist.gov

| Technique | Observable Parameter | Information Obtained for this compound |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ) | Electronic environment of the -CF₃ group. |

| ¹⁹F NMR | Coupling Constants (J) | Connectivity to adjacent ¹H or ¹³C atoms. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Molecular weight and confirmation of elemental formula (HRMS). |

| Mass Spectrometry | Fragmentation Pattern | Structural elucidation via characteristic losses (e.g., •CF₃, H₂O, C₂H₅). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.